molecular formula C8H13NO2 B2412986 Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate CAS No. 1779840-83-3

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B2412986
CAS No.: 1779840-83-3
M. Wt: 155.197
InChI Key: JCMAIAVOHAHSGG-UHFFFAOYSA-N
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Description

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate ( 1779840-83-3) is a conformationally restricted bicyclic compound of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C8H13NO2 and a molecular weight of 155.19 g/mol, this compound features a rigid bicyclo[3.1.0]hexane scaffold that incorporates both amine and methyl ester functional groups, making it a versatile building block for chemical synthesis . Compounds based on the aminobicyclo[3.1.0]hexane scaffold have demonstrated substantial research value, particularly in neuroscience and pharmacology. Structural analogs, such as LY-354740, which shares the same core bicyclic framework, are well-established as potent and selective agonists for Group II metabotropic glutamate receptors (mGluRs) . These receptors are G protein-coupled receptors that modulate neurotransmitter release and are promising therapeutic targets for treating neurological and psychiatric disorders, including anxiety, epilepsy, schizophrenia, and Parkinson's disease . The constrained three-dimensional structure of this scaffold is crucial for its biological activity, as it locks the molecule into a specific conformation that mimics the transition state of glutamate, the native neurotransmitter. This conformational restriction allows researchers to explore precise interactions with protein targets . Beyond neuroscience, the carboxylic acid and amine functional groups are recognized as key recognition elements that can interact with enzyme active sites. For instance, similar carboxylate-containing scaffolds are being explored in other fields, such as the development of novel inhibitors for bacterial β-lactamase enzymes, highlighting the potential of this chemotype in targeting specific protein pockets . This product is provided exclusively For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-4-5(8)2-3-6(8)9/h5-6H,2-4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMAIAVOHAHSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C12CC1CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Intramolecular Cyclopropanation via Transition Metal Catalysis

A foundational step in synthesizing the bicyclo[3.1.0]hexane system involves intramolecular cyclopropanation. For example, α-diazoacetates undergo transition metal-catalyzed decomposition to generate reactive carbene intermediates, which subsequently form the cyclopropane ring. Titanium isopropoxide (Ti(OiPr)₄) and ruthenium(II) complexes are frequently employed to mediate this reaction, achieving cyclization with minimal byproduct formation.

Epoxidation and Ring-Opening Strategies

Epoxidation of bicyclic precursors followed by acid-catalyzed ring-opening provides a pathway to install the amino and ester functionalities. In one patented approach, a bicyclic diol intermediate is converted to an epoxide using m-chloroperbenzoic acid (mCPBA), which is then treated with ammonia or amines to introduce the amino group. Subsequent esterification with methyl chloroformate yields the target compound.

Reaction Conditions and Optimization Parameters

The synthesis of methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate demands meticulous control over reaction parameters to maximize yield and selectivity. The table below summarizes critical conditions from documented procedures:

Step Substrate Reagents/Catalysts Temperature Yield
Fluorination Bicyclic ketone N-Fluorobenzenesulfonimide -96°C 86%
Cyclopropanation α-Diazoacetate Ti(OiPr)₄ -60°C 78%
Hydrolysis Amino-nitrile Acetic acid, HCl 75°C 92%

Key observations include:

  • Low-Temperature Fluorination : The use of N-fluorobenzenesulfonimide at -96°C in tetrahydrofuran (THF) ensures efficient fluorine incorporation while minimizing side reactions.
  • Lewis Acid Catalysis : Titanium isopropoxide enhances the diastereoselectivity of cyclopropanation steps, favoring the desired bicyclic geometry.
  • Acid-Mediated Hydrolysis : A mixture of acetic acid and hydrochloric acid (8 M) at elevated temperatures efficiently converts nitrile intermediates to carboxylic acids without epimerization.

Industrial Scale-Up Considerations

Translating laboratory-scale synthesis to industrial production requires addressing challenges such as reagent cost, energy consumption, and waste management. The patented process achieves scalability through:

  • Solvent Optimization : Replacing dichloromethane with methyl tert-butyl ether (MTBE) improves safety and reduces environmental impact.
  • Catalyst Recycling : Titanium-based catalysts are recovered via silica gel filtration, lowering operational costs.
  • Continuous Flow Systems : Implementing flow chemistry for exothermic steps (e.g., fluorination) enhances temperature control and throughput.

Novel Intermediate Compounds and Their Roles

The synthesis hinges on several advanced intermediates, each serving a distinct purpose in constructing the target molecule:

Intermediate Structure Role in Synthesis
Bicyclic amino-nitrile C₈H₁₀FN₂ Precursor for hydrolysis
Protected diol C₁₀H₁₈O₂Si Stereochemical control
Epoxide derivative C₉H₁₄O₃ Ring-opening for functionalization

For instance, the amino-nitrile intermediate (C₈H₁₀FN₂) undergoes hydrolysis under acidic conditions to yield the carboxylic acid, which is subsequently esterified to form the final product.

Comparative Analysis of Methodologies

A comparative evaluation of published methods reveals trade-offs between yield, stereoselectivity, and practicality:

  • Transition Metal vs. Lewis Acid Catalysis : While ruthenium catalysts offer high activity, titanium-based systems provide superior cost-effectiveness for large-scale applications.
  • Fluorination Reagents : N-Fluorobenzenesulfonimide outperforms alternatives like Selectfluor™ in terms of reactivity and compatibility with low-temperature conditions.
  • Protecting Groups : tert-Butyldimethylsilyl (TBS) ethers are preferred over trimethylsilyl (TMS) due to their stability during subsequent transformations.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the bicyclic ring system.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce various amines or alcohols.

Scientific Research Applications

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is a compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary utility lies in its role as a building block for synthesizing complex molecules and its potential in developing new synthetic methodologies. The unique structure of this compound also makes it a candidate for studying biological interactions and mechanisms, with potential pharmacological properties that could be harnessed for drug development.

Scientific Research Applications

Chemistry
this compound is a building block in synthesizing complex molecules and developing new synthetic methodologies.

Biology
Due to its unique structure, the compound is a potential candidate for studying biological interactions and mechanisms.

Medicine
This compound may be explored for potential pharmacological properties, including its use as a scaffold for drug development. Specifically, derivatives of 2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid demonstrate effectiveness in treating psychiatric disorders like schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, as well as neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, dyskinesia, cerebral ischemia, cerebral failure, myelopathy, and head trauma .

Industry
this compound can be used in the production of fine chemicals and as an intermediate in various industrial processes.

Chemical Reactions

This compound can undergo oxidation to form ketones or carboxylic acids. Reduction reactions can convert it into different amines or alcohols, and nucleophilic substitution reactions can introduce functional groups into the bicyclic ring system.

Mechanism of Action

The mechanism of action of methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its functional groups and overall structure. Further research is needed to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Uniqueness: Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure and the presence of both an amino group and a carboxylate ester. This combination of features makes it a versatile compound for various chemical and biological applications.

Biological Activity

Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique bicyclic structure characterized by an amino group and a carboxylate ester functional group, which may enhance its interactions with biological targets. Its molecular formula is C10_{10}H15_{15}NO2_2, with a molecular weight of approximately 183.24 g/mol.

The precise mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is believed to interact with various biomolecules, including enzymes and receptors, potentially modulating their activity through hydrogen bonding and other interactions facilitated by its functional groups.

Biological Activity

Research indicates that this compound may exhibit significant biological activity across various domains:

  • Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, potentially influencing their catalytic activity.
  • Receptor Modulation : Preliminary studies suggest that this compound may interact with metabotropic glutamate receptors (mGluRs), which are implicated in numerous neurological processes .

Pharmacological Studies

Several studies have investigated the pharmacological potential of this compound:

Comparative Analysis

To better understand the biological activity of this compound, it can be compared to other bicyclic compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylateDifferent ring size (bicyclo[2.1.1])Varies in reactivity due to ring strain differences
Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylateLarger bicyclic structure (bicyclo[3.1.1])May exhibit different biological interactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateOctane-based structurePotentially different pharmacokinetics due to larger size

Case Study 1: Neurological Applications

A study exploring the effects of structurally similar compounds on mGluR activity demonstrated that modifications could lead to enhanced receptor selectivity and reduced side effects in animal models of anxiety and depression . This suggests that this compound could be a viable candidate for further research in this area.

Case Study 2: Drug Development

The compound's unique structural features position it as a promising scaffold for drug development, particularly in creating new therapeutic agents targeting neurological pathways . Ongoing research is necessary to fully characterize its pharmacodynamics and pharmacokinetics.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl 2-aminobicyclo[3.1.0]hexane-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclopropanation and esterification steps. For example, bicyclic scaffolds can be constructed via photochemical or thermal ring-opening of strained intermediates. Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and catalysts (e.g., chiral Lewis acids) to enhance stereochemical control. Reaction progress should be monitored using TLC or GC-MS, with purification via flash chromatography .
  • Example Protocol :

StepReagents/ConditionsPurpose
1Ethyl diazoacetate, Rh₂(OAc)₄Cyclopropanation
2LiAlH₄ in THFReduction of ester to alcohol
3Methyl chloroformate, baseEsterification

Q. How can the stereochemistry and structural integrity of this compound be confirmed?

  • Methodological Answer : Use a combination of NMR (¹H, ¹³C, COSY, and NOESY) to assign stereochemistry. For example, NOESY correlations between the amine proton and adjacent cyclopropane hydrogens confirm spatial proximity. X-ray crystallography is definitive for absolute configuration. Mass spectrometry (HRMS) validates molecular weight .

Q. What spectroscopic techniques are critical for characterizing bicyclic carbamate derivatives?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Confirms carbonyl (C=O) and amine (N-H) stretches.
  • NMR : ¹H NMR detects splitting patterns from cyclopropane ring strain; ¹³C NMR identifies quaternary carbons.
  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA with hexane:IPA mobile phases .

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